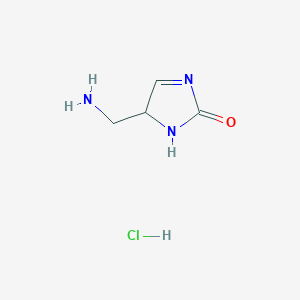
5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agrochemicals, and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride typically involves the cyclization of amido-nitriles. One common method is the reaction of hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes under commercially relevant and environmentally acceptable conditions. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to ensure sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: It can be reduced to form different amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, p-tosyl benzyl alcohol, and various catalysts such as nickel and platinum. The reaction conditions are typically mild, with temperatures ranging from room temperature to 60°C .
Major Products Formed
The major products formed from these reactions include disubstituted imidazoles and other nitrogen-containing compounds. These products are valuable in various applications, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride include:
- 5-(Aminomethyl)-2-furancarboxylic acid
- 2,5-bis(aminomethyl)furan
- 5-hydroxymethylfurfurylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and the specific functional groups it contains. This uniqueness allows it to participate in a broader range of chemical reactions and makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C4H8ClN3O |
|---|---|
Peso molecular |
149.58 g/mol |
Nombre IUPAC |
5-(aminomethyl)-1,5-dihydroimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c5-1-3-2-6-4(8)7-3;/h2-3H,1,5H2,(H,7,8);1H |
Clave InChI |
IFJGECRBLWZHHS-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)NC1CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


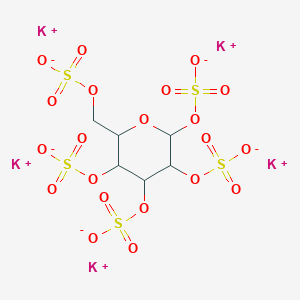
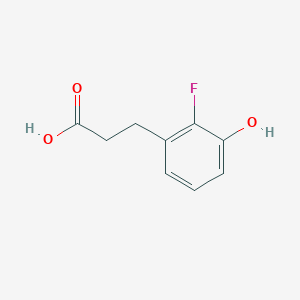

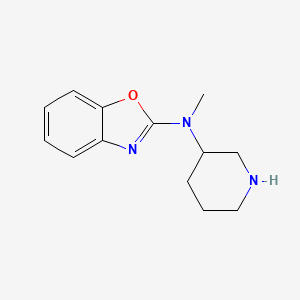
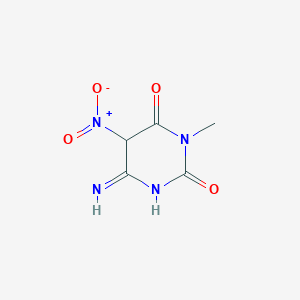
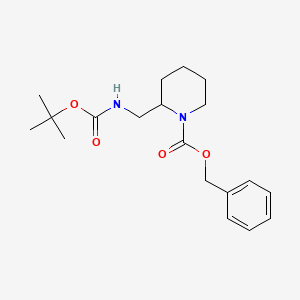

![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12327385.png)

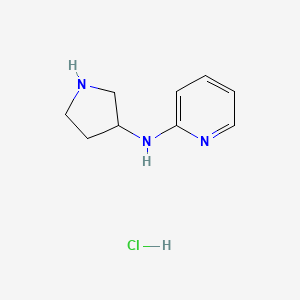

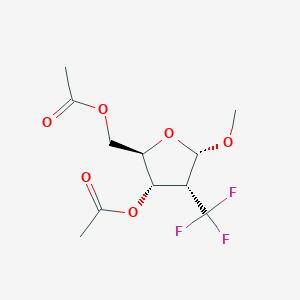

![N,N-bis[(1R)-1-cyclohexylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12327424.png)
